tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H20IN3O2 . It has a molecular weight of 377.226 . This compound is an important intermediate in many biologically active compounds .
Synthesis Analysis
This compound can be synthesized through several steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material . The total yield of the three steps was reported to be 49.9% .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: CC©©OC(=O)N1CCC(CC1)N1C=C(I)C=N1 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known to be an important intermediate in the synthesis of many biologically active compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.60±0.1 g/cm3 (Predicted), a melting point of 97 °C, a boiling point of 430.6±35.0 °C (Predicted), and a refractive index of 1.625 .Scientific Research Applications
Synthesis and Structural Characterization
Synthesis of Related Compounds : Tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate is closely related to compounds used in the synthesis of biologically active substances, like crizotinib. An example is tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, synthesized in a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
Structural Analysis of Similar Compounds : The reaction of tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine leads to the formation of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, showcasing the structural versatility of similar compounds (Richter et al., 2009).
Applications in Drug Synthesis
Intermediate in Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another similar compound, is an important intermediate for the synthesis of small molecule anticancer drugs, emphasizing the role of such compounds in pharmaceutical research (Zhang et al., 2018).
Key Intermediate in Vandetanib Synthesis : Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is a key intermediate in the synthesis of Vandetanib, illustrating the compound's significance in the development of targeted cancer therapies (Wang et al., 2015).
Synthesis Techniques and Optimization
- Optimized Synthesis Routes : Various synthetic routes and optimizations are studied for this compound and related compounds, showcasing the ongoing research in improving synthesis efficiency and yield for such molecules (Fussell et al., 2012).
Properties
IUPAC Name |
tert-butyl 4-(4-iodopyrazol-1-yl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONGFFYQZADMPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670342 | |
Record name | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877399-73-0 | |
Record name | tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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